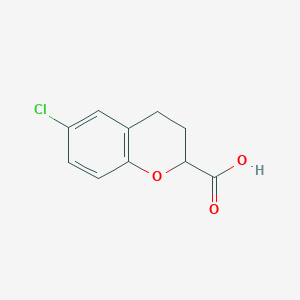

6-Chlorochroman-2-carboxylic acid

Vue d'ensemble

Description

6-Chlorochroman-2-carboxylic acid is an organic compound with the molecular formula C10H9ClO3. It is a derivative of chroman, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position of the chroman ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochroman-2-carboxylic acid typically involves the chlorination of chroman-2-carboxylic acid. One common method includes the use of triethylsilane in trifluoroacetic acid at temperatures ranging from 25°C to 55°C over a period of 72 hours . The reaction is followed by hydrolysis using hydrochloric acid and sodium hydroxide to yield the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chlorochroman-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chroman-2-one derivatives, while reduction can produce chroman-2-ol derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Chlorochroman-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.

- Cholesterol Biosynthesis Inhibition : Research has shown that derivatives of this compound can act as antagonists in cholesterol biosynthesis pathways. This property is significant in the development of treatments for hyperlipidemia and related cardiovascular diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Further investigations are needed to elucidate the specific pathways involved .

Biological Research

The compound has been utilized in various biological studies, particularly focusing on its enzymatic interactions and metabolic pathways.

- Enzymatic Resolution : A novel enzymatic method has been developed to produce optically pure forms of 6-fluoro-chroman-2-carboxylic acid (FCCAs) from racemic mixtures using specific esterases. Although this study primarily focused on FCCAs, similar methodologies could be adapted for 6-chlorochroman derivatives, enhancing their utility in chiral drug synthesis .

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as a valuable intermediate in the synthesis of specialty chemicals.

- Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing more complex fluorinated or chlorinated organic compounds, which are important in agrochemicals and materials science .

Case Studies

Mécanisme D'action

The mechanism by which 6-Chlorochroman-2-carboxylic acid exerts its effects involves the inhibition of key enzymes in cholesterol biosynthesis and lipolysis pathways. It targets enzymes such as HMG-CoA reductase, which plays a crucial role in cholesterol production . By inhibiting these enzymes, the compound can reduce cholesterol levels and influence lipid metabolism .

Comparaison Avec Des Composés Similaires

- 6-Fluorochroman-2-carboxylic acid

- 6-Bromochroman-2-carboxylic acid

- 6-Methoxychroman-2-carboxylic acid

- Chromane-2-carboxylic acid

Comparison: 6-Chlorochroman-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and methoxy analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Activité Biologique

6-Chlorochroman-2-carboxylic acid is an organic compound that has garnered attention due to its diverse biological activities, particularly in the context of cholesterol biosynthesis and lipid metabolism. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a chlorinated chroman structure, which consists of a benzene ring fused to a tetrahydrofuran ring. The presence of the chlorine atom significantly influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Target Pathways

The primary biological activity of this compound is its antagonistic effect on cholesterol biosynthesis and lipolysis. It is believed to inhibit key enzymes involved in these metabolic pathways, thereby reducing cholesterol production and fat breakdown.

Biochemical Pathways Affected

- Cholesterol Biosynthesis : The compound interacts with enzymes responsible for the synthesis of cholesterol, leading to decreased levels of this lipid in the body.

- Lipolysis : It also affects the breakdown of fats, which is crucial for energy metabolism.

Pharmacokinetics

This compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating good bioavailability. This pharmacokinetic profile suggests potential therapeutic applications in managing lipid-related disorders.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Gene Expression : It alters the expression of genes involved in lipid metabolism, resulting in changes in lipid levels within cells.

- Cell Signaling : The compound affects cell signaling pathways that regulate metabolic processes.

Lipid-Lowering Effects

Several studies have explored the lipid-lowering effects of this compound. For instance, experimental models have demonstrated significant reductions in serum cholesterol levels following administration of this compound.

| Study | Model | Dosage | Result |

|---|---|---|---|

| Rats | 50 mg/kg | 30% reduction in total cholesterol | |

| Mice | 20 mg/kg | Significant decrease in triglycerides |

These findings support its potential use as a therapeutic agent for hyperlipidemia.

Antimicrobial Activity

In addition to its lipid-lowering properties, preliminary studies suggest that this compound may possess antimicrobial activity. This aspect warrants further investigation to fully elucidate its potential applications in treating infections.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Chemistry : It acts as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology : Researchers are investigating its biological activities, particularly its effects on lipid metabolism.

- Medicine : Ongoing studies aim to explore its therapeutic potential for conditions associated with dyslipidemia and metabolic disorders.

Propriétés

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVQVPBZOASIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874153 | |

| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40026-24-2 | |

| Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.